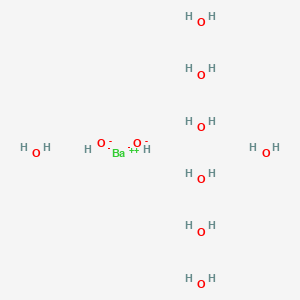

Barium hydroxide octahydrate

説明

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a white crystalline solid with a molecular weight of 315.46 g/mol, melting point of 78°C, and density of 2.18 g/cm³ . It is highly soluble in water (56 g/L at 15°C) and exhibits strong alkalinity (pH ~12.5) . Its applications span diverse industries:

- Chemical Synthesis: Precursor for barium titanate (BTO) in sol-gel processes .

- Electrolyte Purification: Efficient removal of bismuth (Bi) and antimony (Sb) impurities in copper electrorefining .

- Phase Change Materials (PCMs): Nucleating agent to reduce subcooling (1.2°C) and enhance heat transfer .

- Geopolymers: Activator in aluminosilicate binders, improving mechanical strength .

- Analytical Chemistry: Titration of weak acids and organic synthesis catalysis .

Safety protocols highlight its corrosivity (H314) and toxicity (H302, H332), requiring strict handling and storage measures .

特性

IUPAC Name |

barium(2+);dihydroxide;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of Barium Chloride with Sodium Hydroxide

The conventional method involves reacting barium chloride dihydrate (BaCl₂·2H₂O) with sodium hydroxide (NaOH):

While straightforward, this approach suffers from chloride occlusion in the final product, necessitating extensive washing to reduce impurities. The sodium chloride by-product also holds low economic value, diminishing the process’s overall cost efficiency. Industrial adoption of this method has declined due to these limitations, though it remains a reference point for comparative studies.

Oxidation of Barium Sulfide

Barium sulfide (BaS), a precursor derived from barite (BaSO₄), can be oxidized to yield barium hydroxide:

However, competing reactions often produce barium sulfite (BaSO₃), complicating purification. Early industrial attempts utilized this route but faced challenges in separating sulfite by-products, leading to inconsistent product quality.

Modern Industrial Methods

Ion Exchange Process (US3966894A)

The ion exchange method, patented in 2008, revolutionized barium hydroxide octahydrate production by eliminating intermediate barium chloride synthesis. The process involves four stages:

-

Dissolution of Barium Sulfide : Barium sulfide is dissolved in water to form an aqueous solution.

-

Ion Exchange : The solution contacts a water-insoluble acid exchange agent (e.g., di(2-ethylhexyl) phosphoric acid), which transfers barium ions to the organic phase while releasing hydrogen sulfide gas:

-

Re-Stripping with Sodium Hydroxide : The barium-loaded organic phase is treated with NaOH, regenerating the exchange agent and producing a concentrated barium hydroxide solution:

-

Crystallization : Cooling the aqueous phase precipitates high-purity this compound.

Key Advantages :

Table 1: Operational Parameters for Ion Exchange Process

| Parameter | Value | Source |

|---|---|---|

| Barium Sulfide Feed Rate | 28.6 g/h | |

| NaOH Concentration | 6.15–7.6 N | |

| Crystallization Temperature | 15–25°C | |

| Final Product Purity | ≥98% |

Alternative and Emerging Methods

Hydrolysis of Tribarium Silicate

Tribarium silicate (Ba₃Si₂O₇) undergoes hydrolysis in controlled conditions to yield this compound:

While effective on a laboratory scale, this method is impractical industrially due to the high cost of tribarium silicate and slow reaction kinetics.

Solvent-Mediated Dehydration (CN1034350A)

A novel approach employs organic solvents (e.g., benzene, cyclohexane) to dehydrate higher hydrates of barium hydroxide. Though primarily used to produce monohydrates (Ba(OH)₂·H₂O), optimizing solvent systems could adapt this method for octahydrate synthesis.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Ba(OH)₂·8H₂O Synthesis

| Method | Yield (%) | Purity (%) | By-Products | Scalability |

|---|---|---|---|---|

| Barium Chloride + NaOH | 85–90 | 90–95 | NaCl | Moderate |

| Ion Exchange | 98.5 | 98+ | Recyclable Na salts | High |

| Tribarium Silicate Hydrolysis | 70–75 | 99 | SiO₂ | Low |

Key Insights :

-

The ion exchange method outperforms others in yield and purity, making it the industry benchmark.

-

Traditional chloride routes remain relevant in regions with limited access to advanced ion exchange infrastructure.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions:

-

Neutralization Reactions: Barium hydroxide reacts with acids to form barium salts and water. [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

-

Precipitation Reactions: It reacts with sulfate ions to form barium sulfate, a common method for sulfate ion detection. [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Conditions: Typically carried out at room temperature in aqueous solutions.

Major Products:

- Barium Chloride (BaCl₂)

- Barium Sulfate (BaSO₄)

科学的研究の応用

Industrial Applications

1. Manufacturing of Barium Compounds

- Barium Salts Production : Barium hydroxide octahydrate serves as a precursor for various barium salts such as barium sulfate, barium titanate, and barium phosphate. These compounds are crucial in industries ranging from ceramics to electronics .

2. Water Treatment

- Water Softening : It is commonly used as an alkalizing agent in water softening processes, effectively removing hardness ions from water .

3. Analytical Chemistry

- Titration of Weak Acids : Its aqueous solution is utilized in analytical chemistry for titrating weak acids, especially organic acids. The absence of carbonate ions allows for accurate titrations using indicators like phenolphthalein .

Thermal Energy Storage

Recent studies have highlighted the potential of this compound as a latent heat storage material . It exhibits high latent heat capacity and thermal conductivity, making it suitable for thermal energy storage applications:

- Phase Change Material (PCM) : As a low-temperature PCM, it can store and release thermal energy efficiently. However, challenges such as supercooling and phase separation have been noted, which can hinder its performance .

- Enhancements : Research indicates that adding nucleating agents like calcium fluoride can significantly reduce supercooling effects, enhancing its thermal properties .

Catalytic Applications

This compound acts as a catalyst in various organic synthesis reactions:

- Synthesis of Phenolic Resins : It facilitates the polycondensation reaction in phenolic resin production, allowing for better control over viscosity and curing speed while being easy to remove post-reaction .

- Hydrolysis Reactions : It is employed in hydrolyzing esters and nitriles, making it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Thermal Energy Storage Optimization

- Researchers investigated the effects of different nucleating agents on the thermal performance of this compound. The study found that incorporating 1% calcium fluoride significantly improved heat storage capacity and reduced supercooling to 1.8°C .

Case Study 2: Catalytic Efficiency in Organic Synthesis

- A study demonstrated the effectiveness of this compound as a catalyst for synthesizing complex organic molecules, highlighting its role in asymmetric hydrogenation processes where it facilitated high yields with minimal side reactions .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Manufacturing | Production of barium salts | Essential for ceramics and electronics |

| Water Treatment | Water softening | Effective removal of hardness ions |

| Analytical Chemistry | Titration of weak acids | Accurate results due to low carbonate content |

| Thermal Energy Storage | Latent heat storage material | High latent heat capacity |

| Organic Synthesis | Catalyst for phenolic resin synthesis | Improved control over reaction parameters |

作用機序

Barium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form barium ions (Ba²⁺) and hydroxide ions (OH⁻), which can neutralize acids and precipitate certain anions. The hydroxide ions can also catalyze various organic reactions by deprotonating substrates, facilitating nucleophilic attacks.

類似化合物との比較

Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)

| Property | Barium Hydroxide Octahydrate | Barium Hydroxide Monohydrate |

|---|---|---|

| Molecular Formula | Ba(OH)₂·8H₂O | Ba(OH)₂·H₂O |

| Molecular Weight | 315.46 g/mol | 189.36 g/mol |

| Melting Point | 78°C | 300°C (decomposes) |

| Solubility (Water) | 56 g/L (15°C) | ~39 g/L (20°C) |

| Stability | Loses water at >78°C | More thermally stable |

| Applications | Electrolyte purification, PCMs | Organic synthesis, drying agent |

The octahydrate’s higher water content enhances solubility but reduces thermal stability compared to the monohydrate. The monohydrate is preferred in high-temperature reactions due to its stability .

Other Alkaline Earth Hydroxides in Geopolymers

In geopolymer synthesis, this compound outperforms calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂) as activators:

| Activator | Optimal Molar Ratio | Compressive Strength | Homogeneity |

|---|---|---|---|

| Ba(OH)₂·8H₂O | 1.0 | Highest | Excellent |

| Ca(OH)₂ | Not specified | Moderate | Moderate |

| Mg(OH)₂ | Not specified | Low | Poor |

Barium hydroxide’s strong alkalinity and ionic radius (Ba²⁺: 1.35 Å vs. Ca²⁺: 0.99 Å) improve reactivity and binding in aluminosilicate matrices .

Competing Agents in Electrolyte Purification

| Agent | Bi Removal Efficiency (2 g/dm³) | Sb Removal Efficiency |

|---|---|---|

| Ba(OH)₂·8H₂O | 0.101 g Bi/dm³ | <0.12 g Sb/dm³ |

| SrCO₃ | 0.080 g Bi/dm³ | <0.12 g Sb/dm³ |

| BaCO₃ | 0.075 g Bi/dm³ | <0.12 g Sb/dm³ |

This compound achieves superior bismuth removal due to its higher reactivity and solubility, forming insoluble Bi(OH)₃ .

Nucleating Agents in Phase Change Materials (PCMs)

| Agent | Subcooling Reduction | Latent Heat Stability |

|---|---|---|

| Ba(OH)₂·8H₂O | 1.2°C | Stable |

| Sodium Acetate Trihydrate | 0.2°C | Unstable |

This compound is preferred for PCMs despite higher subcooling than sodium acetate, as it maintains consistent heat storage/release .

Comparison with Barium Carbonate (BaCO₃) and Sulfate (BaSO₄)

| Property | Ba(OH)₂·8H₂O | BaCO₃ | BaSO₄ |

|---|---|---|---|

| Solubility (Water) | 56 g/L | 0.02 g/L | 0.0002 g/L |

| Primary Use | Catalyst, purification | Pigments, ceramics | Radiocontrast agent |

| Reactivity | High (alkaline) | Low | Insoluble |

Barium hydroxide’s solubility and alkalinity make it versatile in liquid-phase reactions, unlike the inert BaSO₄ .

Q & A

Q. What are the standard methods for synthesizing barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in a laboratory setting?

this compound is typically synthesized by dissolving barium oxide (BaO) in water under controlled conditions. The reaction proceeds as:

The octahydrate crystallizes at room temperature, while heating converts it to the monohydrate (Ba(OH)₂·H₂O). Ensure anhydrous conditions during storage to prevent carbonation, as Ba(OH)₂ reacts with atmospheric CO₂ to form insoluble BaCO₃, compromising purity .

Q. How is this compound utilized in the titration of weak acids, and what methodological precautions are required?

Ba(OH)₂·8H₂O is preferred over NaOH/KOH for titrating weak organic acids due to its carbonate-free aqueous solutions. Key steps include:

- Preparing a saturated solution (solubility: ~56 g/L at 15°C ).

- Standardizing the solution using a primary acid (e.g., oxalic acid) under inert atmosphere to avoid CO₂ absorption.

- Using phenolphthalein as an indicator (pH 8.2–10.0). Note: Barium hydroxide solutions are highly alkaline (pH >12); use PPE to prevent skin/eye exposure .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Storage: Keep in airtight containers, away from acids and moisture. Store in locked cabinets per GHS guidelines .

- Spill Management: Neutralize spills with dilute acetic acid, collect residues, and dispose via approved waste facilities. Avoid water to prevent solution spread .

- First Aid: For skin contact, rinse immediately with water for 15+ minutes. For ingestion, do not induce vomiting; seek medical attention .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of high-temperature superconductors like Ba₂YCu₃O₆.₅₊ₓ?

Ba(OH)₂·8H₂O serves as a precursor in the Ba-O-H-F system for synthesizing Ba₂YCu₃O₆.₅₊ₓ via fluorination routes. The compound’s equilibrium with BaF₂ under controlled humidity and temperature enables precise stoichiometric control during ceramic processing. Key parameters include:

Q. What role does this compound play in environmental remediation, particularly in nanoparticle-based systems?

Recent studies highlight its use in synthesizing barium-based nanoparticles for:

- Heavy Metal Removal: Nanoparticles functionalized with Ba(OH)₂·8H₂O show high adsorption capacity for Pb²⁺ and Cd²⁺ in wastewater (e.g., ~150 mg/g uptake at pH 6–8).

- Antimicrobial Applications: Ba(OH)₂-derived composites exhibit bactericidal activity against E. coli and S. aureus (MIC: 50–100 µg/mL). Challenges include optimizing nanoparticle stability to prevent Ba²⁺ leaching, which requires surface modification with silane agents .

Q. How can researchers address discrepancies in solubility data for this compound under varying experimental conditions?

Reported solubility values range from 3.5 g/100 mL (20°C) to 56 g/L (15°C) . To resolve inconsistencies:

- Temperature Control: Use calibrated thermostats (±0.1°C).

- Carbonation Mitigation: Conduct experiments under N₂ atmosphere.

- Analytical Validation: Confirm solubility via gravimetry (precipitate as BaSO₄) or conductivity measurements. Note: Hydration state changes (octahydrate → monohydrate) above 78°C significantly alter solubility profiles .

Q. What advanced techniques utilize this compound in materials science and biochemistry?

- Electron Microscopy: Ba(OH)₂ solutions (0.1–0.5 M) are used in heavy metal staining for tissue sections, enhancing contrast in TEM imaging. Protocol: Immerse samples for 1–2 hrs, followed by thorough rinsing to avoid precipitate artifacts .

- Organic Synthesis: Acts as a strong base in β-elimination reactions (e.g., hydrolysis of phosphoserine residues) and ester decarboxylation. Example: Hydrolysis of dimethyl hendecanedioate at 80°C yields decanedioic acid with >90% yield .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。